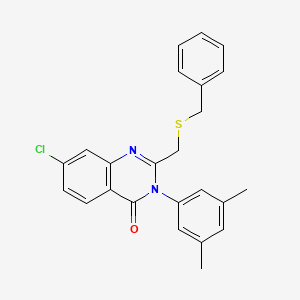

2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one

Description

Properties

IUPAC Name |

2-(benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2OS/c1-16-10-17(2)12-20(11-16)27-23(15-29-14-18-6-4-3-5-7-18)26-22-13-19(25)8-9-21(22)24(27)28/h3-13H,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEKGNSFZUVWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSCC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the benzylsulfanylmethyl and 3,5-dimethylphenyl groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while substitution of the chlorine atom can yield a variety of substituted quinazolinones .

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. In a study evaluating various compounds, those similar to 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one showed promising results against both bacterial and fungal strains. The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cell division processes or induce apoptosis in cancer cells. The exact molecular pathways are still under investigation; however, its potential as a therapeutic agent for various cancers is being actively explored .

Scientific Research Applications

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex molecules and ligands in coordination chemistry. |

| Biology | Studied for antimicrobial and anticancer activities, with ongoing research into its mechanisms of action. |

| Medicine | Explored as a potential therapeutic agent for cancer and infectious diseases. |

| Industry | Applied in developing new materials with specific properties such as enhanced stability or reactivity. |

Case Studies and Research Findings

- Antimicrobial Activity Study : A series of quinazolinone derivatives were synthesized and tested for their antimicrobial properties. Compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The research suggests that the compound interacts with key signaling pathways involved in cell cycle regulation .

- Material Science Application : The compound has been utilized in the development of new polymeric materials that exhibit enhanced thermal stability and reactivity, showcasing its versatility beyond biological applications .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of key enzymes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinones

Key Structural Features Influencing Activity

Quinazolinone derivatives exhibit activity modulated by substituents at positions 2, 3, and 5. Below is a comparative analysis with structurally related compounds:

Critical Observations

Position 2 Modifications: The benzylsulfanylmethyl group in the target compound introduces a sulfur atom, which may enhance metabolic stability or alter lipophilicity compared to the p-tolyl (Compound 23) and 4-methoxyphenyl (Compound 24) groups. Sulfur-containing substituents are known to influence drug half-life and receptor-binding kinetics. The methoxy group in Compound 24 likely improves solubility but may reduce membrane permeability compared to the hydrophobic benzylsulfanylmethyl group.

Position 3 Substituents: The 3,5-dimethylphenyl group in the target compound is less structurally complex than the dihydroisoxazole-linked aryl groups in Compounds 23 and 24.

Activity Implications :

- Compounds 23 and 24 demonstrated potent antihypertensive effects in vivo, attributed to selective α1-adrenergic blockade without affecting heart rate. The target compound’s benzylsulfanylmethyl group could modulate receptor selectivity or duration of action, but experimental validation is required.

Pharmacological and Mechanistic Insights

Antihypertensive Mechanism

Quinazolinones like prazosin and Compounds 23/24 act via α1-adrenergic receptor antagonism, reducing vascular resistance. The 7-chloro substituent is conserved across these compounds, suggesting its role in stabilizing receptor interactions. The target compound’s 3,5-dimethylphenyl group may enhance hydrophobic interactions within the receptor’s binding pocket, though this hypothesis lacks direct evidence.

Metabolic and Pharmacokinetic Considerations

- The dihydroisoxazole moiety in Compounds 23/24 could introduce susceptibility to enzymatic hydrolysis, shortening their duration of action relative to the target compound.

Biological Activity

2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives are known for their diverse therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The compound showed the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These values indicate that the compound effectively inhibits cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the WNT/β-catenin pathway, which is crucial for cell proliferation and survival in various cancers. The effective concentration (EC50) for inhibiting DVL-GFP recruitment in HEK293 cells was reported to be approximately 0.74 μM .

Study 1: In Vitro Evaluation

A recent study focused on the synthesis and biological evaluation of quinazoline derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells compared to control groups treated with standard chemotherapeutics .

Study 2: Structure-Activity Relationship (SAR)

Another investigation explored the structure-activity relationship of various quinazoline derivatives. The findings suggested that modifications to the benzylsulfanyl group enhance biological activity, highlighting the importance of structural components in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization and substitution reactions. For example, a quinazolinone core can be formed by condensing substituted anthranilic acid derivatives with benzylsulfanylmethyl groups under reflux conditions in ethanol or dioxane, followed by chlorination at the 7-position (e.g., using POCl₃). Critical parameters include:

- Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling reactions for aryl substitutions .

- Solvent system : Polar aprotic solvents (e.g., dioxane-water mixtures) improve solubility and reaction efficiency .

- Temperature control : Reflux conditions (80–120°C) are optimal for cyclization, while lower temperatures (25–40°C) minimize side reactions during sulfanyl group incorporation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, glacial acetic acid, reflux (4h) | 75–85 | |

| Chlorination | POCl₃, DMF, 80°C (6h) | 60–70 | |

| Suzuki coupling | PdCl₂(PPh₃)₂, K₂CO₃, dioxane-H₂O | 80–90 |

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., benzylsulfanylmethyl at C2, 3,5-dimethylphenyl at C3) .

- LC-MS : Detect impurities (<2%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450–460) .

- HPLC : Use C18 columns with acetonitrile-water gradients (60:40 to 90:10) for retention time consistency .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize in vitro assays for cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase or protease targets linked to quinazolinones). For example:

- Kinase inhibition : Screen against EGFR or VEGFR at 1–10 µM concentrations .

- Antimicrobial activity : Use agar diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents and evaluate biological outcomes:

- Variation of substituents : Replace 3,5-dimethylphenyl with electron-withdrawing groups (e.g., nitro) to assess effects on kinase inhibition .

- Stereochemical analysis : Synthesize enantiomers and compare binding affinities using molecular docking (e.g., AutoDock Vina) .

- Data Table :

| Modification | Bioactivity (IC₅₀, µM) | Key Finding |

|---|---|---|

| 3,5-Dimethylphenyl | 2.5 (EGFR) | Optimal steric fit |

| 4-Nitrophenyl | >10 (EGFR) | Reduced potency due to polarity |

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

Replicate with orthogonal methods : Compare fluorescence-based and radiometric kinase assays .

Control for compound stability : Perform LC-MS post-assay to check degradation .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicology?

- Methodological Answer : Adopt tiered approaches per INCHEMBIOL project guidelines :

- Phase 1 (Lab) : Measure logP (octanol-water) and hydrolysis rates at pH 4–9 .

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems under controlled light and microbial activity .

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .

Q. How can advanced analytical methods improve detection limits in complex matrices?

- Methodological Answer :

- SPE-LC-MS/MS : Use hydrophilic-lipophilic balance (HLB) cartridges for extraction, achieving LODs of 0.1 ng/mL .

- HRMS (Q-TOF) : Resolve isobaric interferences in environmental samples via exact mass (<5 ppm error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.